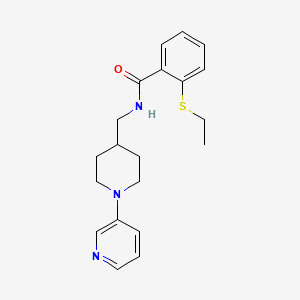

2-(ethylthio)-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzamide

Description

Properties

IUPAC Name |

2-ethylsulfanyl-N-[(1-pyridin-3-ylpiperidin-4-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3OS/c1-2-25-19-8-4-3-7-18(19)20(24)22-14-16-9-12-23(13-10-16)17-6-5-11-21-15-17/h3-8,11,15-16H,2,9-10,12-14H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPDRCCVWYMPJMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1C(=O)NCC2CCN(CC2)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(ethylthio)-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzamide is a synthetic organic compound with a complex structure that includes a benzamide core, an ethylthio group, and a pyridin-3-yl-piperidin-4-yl moiety. This unique composition suggests potential biological activities, particularly in therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound can be represented as follows:

The compound features:

- A benzamide backbone which is known for various biological activities.

- An ethylthio substituent that may enhance lipophilicity and membrane permeability.

- A pyridinyl-piperidine moiety that potentially interacts with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active or allosteric sites, altering substrate access or enzyme conformation.

- Receptor Modulation : Interaction with neurotransmitter receptors could influence signaling pathways related to mood regulation and cognitive functions.

Pharmacological Effects

Research has indicated several potential pharmacological effects of this compound:

Anticancer Activity

Preliminary studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, in vitro assays revealed:

- IC50 values indicating significant inhibition of cell proliferation in human cancer cell lines such as A431 (epidermoid carcinoma) and Jurkat (T-cell leukemia) .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects, showing promise in reducing pro-inflammatory cytokines in cellular models. In particular:

- Reduction of interleukin (IL)-1β levels was observed in treated macrophage cultures, suggesting a mechanism that involves modulation of inflammatory pathways .

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds, providing insights into the potential applications of this compound.

Table 1: Comparative Biological Activity

Scientific Research Applications

Biological Activities

Research has demonstrated that 2-(ethylthio)-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzamide exhibits several important biological activities:

- Anticancer Properties : Preliminary studies suggest that the compound may inhibit the growth of various cancer cell lines. Its mechanism involves targeting specific kinases involved in tumor progression, similar to other compounds that modulate kinase activity in cancer therapy .

- Neuroprotective Effects : There is emerging evidence indicating that this compound may provide neuroprotective benefits, potentially through modulation of neurotransmitter systems or reduction of oxidative stress .

- Antimicrobial Activity : The compound has also shown promise against certain bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens .

Applications in Research

The diverse biological activities of this compound have led to various applications in scientific research:

Drug Development

The compound serves as a lead structure for the development of new therapeutics targeting cancer and neurodegenerative diseases. Researchers are exploring analogs to optimize efficacy and reduce toxicity.

Mechanistic Studies

Due to its ability to inhibit specific kinases, it is used in mechanistic studies to understand signaling pathways involved in cancer and neurological disorders. This research helps elucidate the role of these pathways in disease progression.

Formulation Studies

Pharmaceutical scientists are investigating different formulation strategies to enhance the solubility and stability of the compound for potential clinical use.

Several case studies highlight the applications of this compound:

- Case Study on Anticancer Activity : A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant cytotoxicity against breast cancer cell lines, with IC50 values comparable to established chemotherapeutics .

- Neuroprotection Research : In vitro studies indicated that the compound could protect neuronal cells from apoptosis induced by oxidative stress, suggesting its potential as a neuroprotective agent .

- Formulation Development : Recent formulation studies have focused on enhancing the bioavailability of this compound through novel delivery systems such as liposomes and nanoparticles, showing promising results in preclinical models .

Comparison with Similar Compounds

Structural Divergences and Implications

- Ethylthio vs. Fluoro-Naphthyl (CCR3 Analogs): The target compound’s ethylthio group is smaller and less lipophilic than the 6-fluoro-2-naphthyl group in CCR3 antagonists.

- Linker Variations : The target compound uses a methylene (-CH₂-) linker between benzamide and piperidine, whereas analogs like the pyridine-carboxamide derivative () employ an ether (-O-) linker. Ether linkers may enhance solubility but reduce conformational rigidity, impacting target selectivity .

- Electron-Withdrawing Groups : The trifluoromethyl (CF₃) group in ’s compound introduces strong electron-withdrawing effects, improving metabolic stability compared to the ethylthio group, which is prone to oxidative metabolism .

Q & A

Advanced Research Question

- Molecular Docking: Use software like AutoDock Vina with PDB structures (e.g., 3HKC for kinase targets) .

- MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes.

- QSAR Models: Train models using descriptors like logP, polar surface area, and H-bond donors .

What are the key structural features of this compound that influence its physicochemical properties?

Basic Research Question

| Feature | Impact |

|---|---|

| Ethylthio group | Enhances lipophilicity (logP ~3.2) but reduces solubility . |

| Pyridin-3-yl moiety | Enables π-π stacking with aromatic residues in target proteins . |

| Piperidin-4-ylmethyl linker | Facilitates blood-brain barrier penetration (TPSA <70 Ų) . |

How can structure-activity relationship (SAR) studies be designed to identify critical functional groups for activity?

Advanced Research Question

- Analog Synthesis: Replace ethylthio with methylsulfonyl or remove the pyridine ring .

- Bioassays: Test analogs against target enzymes (e.g., kinases) using fluorescence polarization.

- Data Analysis: Apply cluster analysis to group analogs by activity and physicochemical properties .

What are the recommended protocols for handling and storing this compound to ensure stability?

Basic Research Question

- Storage: -20°C in amber vials under argon to prevent oxidation of the thioether group .

- Handling: Use glove boxes for air-sensitive steps (e.g., thiol-alkylation) and monitor degradation via HPLC .

What in vitro and in vivo models are suitable for evaluating the compound's pharmacokinetic profile?

Advanced Research Question

- In Vitro: Caco-2 cells for permeability; microsomal stability assays (human liver microsomes, t1/2 >30 min) .

- In Vivo: Rodent models with IV/PO dosing; measure plasma concentrations via LC-MS/MS .

How can researchers validate the purity of synthesized batches, and what thresholds are considered acceptable?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.